molecular formula C17H21NO B2693664 2-{[(4-Butylphenyl)amino]methyl}phenol CAS No. 1041571-77-0

2-{[(4-Butylphenyl)amino]methyl}phenol

Cat. No. B2693664
CAS RN: 1041571-77-0
M. Wt: 255.361
InChI Key: GMSBTTQYZUXKJV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Aldol Reaction : 2-{[(4-tert-butylphenyl)amino]methyl}phenol can serve as an efficient hydrophobic organocatalyst for direct asymmetric aldol reactions between aldehydes and ketones in water .

Physical And Chemical Properties Analysis

Scientific Research Applications

Catalytic Activities

2-{[(4-Butylphenyl)amino]methyl}phenol and similar compounds have been explored for their catalytic activities in various reactions. For instance, aminoalcohol phenolates, closely related to this compound, have been utilized as ligands for cis-dioxomolybdenum(VI) complexes, demonstrating catalytic efficiency in the epoxidation of cis-cyclooctene and sulfoxidation of methyl-p-tolylsulfide using tert-butyl hydroperoxide as the oxidant (Hossain et al., 2017). This highlights the potential of such compounds in facilitating important chemical transformations, contributing to the development of efficient catalytic systems.

Antioxidant and Biological Activities

Compounds structurally related to this compound have shown significant antioxidant activities, which could be crucial in developing therapeutic agents. For example, certain calcium antagonists with both calcium overload inhibition and antioxidant activity were studied for their structure-activity relationships, showcasing the importance of phenolic hydroxyl groups in their antioxidant activity (Kato et al., 1999). These findings suggest that similar compounds could serve as potential leads in the search for new drugs with dual functionalities.

Corrosion Inhibition

Amine derivative compounds, including 2-{[(4-hydroxyphenyl)amino]methyl}phenol, have been synthesized and investigated for their corrosion inhibition performance on mild steel in HCl medium. These compounds exhibited significant inhibition efficiency, with certain derivatives showing up to 92.56% efficiency. The structure of these molecules was confirmed through various spectroscopic analyses, and their protective mechanism was attributed to the formation of a protective film on the metal surface. This demonstrates the potential of such compounds in industrial applications for preventing metal corrosion (Boughoues et al., 2020).

Natural Sources and Bioactivities

2,4-Di-tert-butylphenol, a compound related to this compound, is a toxic secondary metabolite produced by various organisms, including bacteria, fungi, plants, and animals. It has been found in numerous species and exhibits potent toxicity against almost all testing organisms, including the producers themselves. The production of such autotoxic compounds raises questions about their natural roles, with evidence suggesting endocidal regulation as a primary function (Zhao et al., 2020).

Mechanism of Action

  • Antioxidant Effects : 2-{[(4-tert-butylphenyl)amino]methyl}phenol exhibits antioxidant properties, effectively suppressing oxidation and preventing material degradation .

Safety and Hazards

The compound is classified as a Warning substance. Precautions include avoiding ingestion, inhalation, and skin contact. Refer to the MSDS for detailed safety information .

properties

IUPAC Name

2-[(4-butylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-3-6-14-9-11-16(12-10-14)18-13-15-7-4-5-8-17(15)19/h4-5,7-12,18-19H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSBTTQYZUXKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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